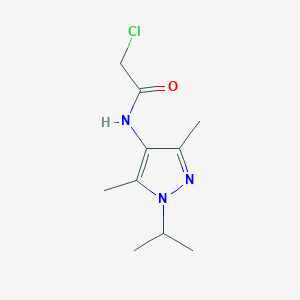![molecular formula C12H13BrFNO4 B7576050 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid](/img/structure/B7576050.png)
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is also known as BFA-MP and belongs to the class of amino acid derivatives.
Scientific Research Applications
3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid has been extensively used in various scientific research fields. One of its primary applications is in the study of protein trafficking and secretion. This compound has been shown to inhibit the transport of proteins from the Golgi apparatus to the plasma membrane, leading to the accumulation of proteins in the Golgi. This property of BFA-MP has been utilized to study the mechanism of protein secretion in cells.
Mechanism of Action
The mechanism of action of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid involves the inhibition of ADP-ribosylation factor (ARF) activation. ARF is a small GTPase that plays a crucial role in protein trafficking and secretion. BFA-MP binds to ARF and prevents its activation, thereby inhibiting the transport of proteins from the Golgi to the plasma membrane.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of protein trafficking and secretion. This compound has been shown to induce Golgi fragmentation and inhibit the transport of proteins to the plasma membrane. Additionally, BFA-MP has been shown to induce ER stress and activate the unfolded protein response.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid in lab experiments is its ability to inhibit protein trafficking and secretion. This property has been utilized to study the mechanism of protein secretion in cells. However, one of the limitations of using BFA-MP is its potential cytotoxicity at higher concentrations. Therefore, researchers need to be cautious while using this compound in lab experiments.
Future Directions
There are several future directions for the use of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid. One of the potential applications of this compound is in the study of the mechanism of protein secretion in cancer cells. Additionally, BFA-MP can be utilized to study the role of ARF in various cellular processes. Further research is required to explore the potential therapeutic applications of this compound in various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound has been extensively used in the study of protein trafficking and secretion and has shown promising results in various lab experiments. However, further research is required to explore the full potential of this compound in various diseases.
Synthesis Methods
The synthesis of 3-[[2-(4-Bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid involves the reaction of 4-bromo-2-fluorophenol with 2-(chloroacetyl)ethylamine in the presence of a base such as potassium carbonate. The resulting product is then treated with a strong acid to obtain the final product. The purity of the product can be enhanced through recrystallization.
properties
IUPAC Name |
3-[[2-(4-bromo-2-fluorophenoxy)acetyl]-methylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrFNO4/c1-15(5-4-12(17)18)11(16)7-19-10-3-2-8(13)6-9(10)14/h2-3,6H,4-5,7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGLZTZWUDUZBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)C(=O)COC1=C(C=C(C=C1)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)
![3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)

![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)

![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B7576020.png)

![2-chloro-N-[2-(2-methylpropoxy)phenyl]acetamide](/img/structure/B7576033.png)
![N-methyl-1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxamide](/img/structure/B7576052.png)

![2-chloro-5-[(2-chloroacetyl)amino]-N-methylbenzamide](/img/structure/B7576063.png)
